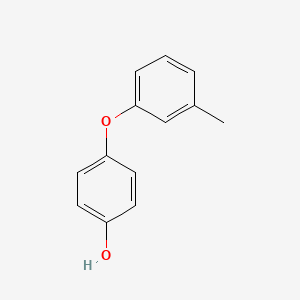

4-(3-Methylphenoxy)phenol

Vue d'ensemble

Description

4-(3-Methylphenoxy)phenol, also known as 3-methyl-4-(3’-methoxyphenoxy)phenol or cresol red, is a synthetic organic compound used in various scientific applications. It is a type of phenolic compound, which are vast, diverse, and ubiquitous in nature . Phenolic compounds are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid . Another method involves diazotizing the corresponding anilines and subsequently decomposing the diazonium salts formed by boiling with sulfuric acid .Molecular Structure Analysis

Phenolic compounds, including this compound, can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group .Chemical Reactions Analysis

Phenolic compounds, including this compound, have specific chemical reactivity which cause significant biological activities, ranging from antioxidants to antiproliferative compounds . Oxidative reactions provide an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc .Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Applications De Recherche Scientifique

Synthesis and Characterization : A study by Shabbir et al. (2016) focused on the synthesis and characterization of novel ON donor Schiff bases, which are related to 4-(3-Methylphenoxy)phenol by their ether-based structure. These compounds were evaluated for their biological activities and their ability to protect DNA against hydroxyl free radicals, demonstrating significant activity in a concentration-dependent manner. The electrochemical properties of these compounds were also investigated, revealing insights into their oxidation processes and interactions with DNA, which could have implications for their use in various scientific applications (Shabbir et al., 2016).

Photolysis and Environmental Impact : Research by King et al. (2008) investigated the photodissociation of substituted phenols, including 4-, 3-, and 2-methylphenol. This study provides valuable information on the environmental fate and transformation of these compounds, which could be relevant for understanding the behavior of this compound in natural settings. The formation of methylphenoxyl radicals and their specific vibrational excitation offers insights into the chemical processes that these compounds undergo in the presence of light, which has implications for their environmental impact and potential applications in the field of green chemistry (King et al., 2008).

Biological Evaluation and DNA Interaction : A study by Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives, closely related to this compound, for their antimicrobial and antidiabetic activities. The interaction of these compounds with human DNA was also explored, highlighting their potential as anticancer agents. This research underscores the versatility of phenolic compounds in biomedical applications, including their role in antimicrobial and antidiabetic therapies, and their interaction with DNA, which could be leveraged for therapeutic purposes (Rafique et al., 2022).

Mécanisme D'action

Target of Action

It is known that phenol derivatives, such as 4-(3-methylphenoxy)phenol, have high potential as building blocks for the synthesis of bioactive natural products . They have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Mode of Action

When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Biochemical Pathways

Phenolic compounds are known to be synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Polyphenols, a group that includes phenolic compounds, are known to have low oral bioavailability as they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

M-aryloxy phenols, a group that includes this compound, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Action Environment

It’s known that the broad application of similar compounds, like suzuki–miyaura coupling reagents, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Safety and Hazards

Orientations Futures

Phenolic compounds, including 4-(3-Methylphenoxy)phenol, have high potential for applications in various industries such as pharmaceutical and food industries . Due to their beneficial physiological effects, the fortification of foods with phenolic compounds is becoming increasingly popular . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Analyse Biochimique

Biochemical Properties

4-(3-Methylphenoxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds . This interaction is crucial for the degradation of aromatic compounds in microbial systems. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various metabolic pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain bacterial cells, this compound can induce the expression of genes involved in the catabolism of aromatic compounds . This induction is mediated through specific regulatory proteins that respond to the presence of the compound. Moreover, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit the activity of certain oxidoreductases, which are involved in redox reactions . This inhibition can lead to changes in the cellular redox state and affect various metabolic processes. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage considerations in the application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as phenol hydroxylase and catechol 2,3-dioxygenase, which are key players in the catabolic pathways of phenolic compounds . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential toxicity.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its role in various biochemical processes and its interactions with other biomolecules.

Propriétés

IUPAC Name |

4-(3-methylphenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMNQSSEFSCQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574235 | |

| Record name | 4-(3-Methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58908-97-7 | |

| Record name | 4-(3-Methylphenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

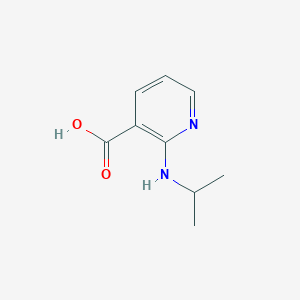

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)